molecular formula C22H15F3N2S B12273785 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

Cat. No.: B12273785
M. Wt: 396.4 g/mol
InChI Key: RWACURPBCFFMBA-UHFFFAOYSA-N
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Description

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride and a suitable base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Substituted quinazolines with various functional groups.

Scientific Research Applications

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving quinazoline derivatives.

    Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The sulfanyl linkage may also play a role in the compound’s overall biological activity by influencing its redox properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline is unique due to the combination of the quinazoline core, the phenyl group, the trifluoromethylbenzyl group, and the sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15F3N2S

Molecular Weight

396.4 g/mol

IUPAC Name

4-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline

InChI

InChI=1S/C22H15F3N2S/c23-22(24,25)17-10-6-7-15(13-17)14-28-21-26-19-12-5-4-11-18(19)20(27-21)16-8-2-1-3-9-16/h1-13H,14H2

InChI Key

RWACURPBCFFMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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